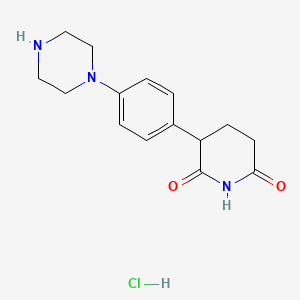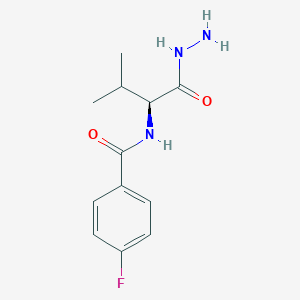
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is an intriguing organic compound notable for its potential applications in various scientific research fields. Its structure consists of a benzamide core with a fluoro-substituent and a hydrazinocarbonyl group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Nucleophilic Substitution: : Fluorine is introduced to the benzamide core via a nucleophilic substitution reaction using a fluoro-precursor.
Hydrazine Derivatization:
Industrial Production Methods
Industrial-scale production of this compound could employ optimized versions of the aforementioned steps to enhance yield and purity. This might include high-throughput synthesis using automated reactors and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various types of chemical reactions:
Oxidation: : Can be oxidized under specific conditions to yield various oxidative products.
Reduction: : This compound can be reduced, particularly at the hydrazinocarbonyl group, to form amine derivatives.
Substitution: : The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: : Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions but include fluorinated derivatives, amines, and other substituted benzamide compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide finds applications across various research domains:
Chemistry: : Used as a building block in the synthesis of complex molecules due to its functional groups.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, possibly acting as a precursor or active ingredient in drug development.
Industry: : Utilized in the development of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action for 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is based on its ability to interact with molecular targets through its fluoro and hydrazinocarbonyl groups. These interactions can modulate pathways involved in biological processes, making it a candidate for pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-N-((S)-2-amino-3-methyl-butyryl)-benzamide
N-(1-phenylethyl)-4-fluoro-benzamide
4-Fluoro-N-(1-methyl-2-phenylethyl)-benzamide
These compounds share structural similarities but differ in their functional groups and substitution patterns, which contribute to variations in their properties and applications.
Wouldn't have thought research chemicals could be this intriguing. Always fun to dive deep into the complexities, isn't it?
Eigenschaften
Molekularformel |
C12H16FN3O2 |
|---|---|
Molekulargewicht |
253.27 g/mol |
IUPAC-Name |
4-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI-Schlüssel |
GTVHJEXLDSJVRU-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
Kanonische SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


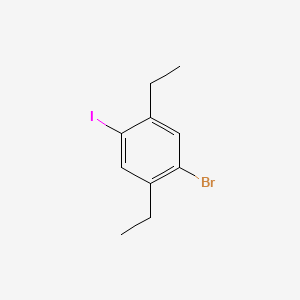
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
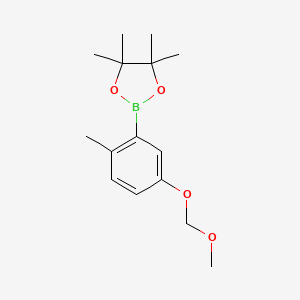

![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)
![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-3-[(4-methoxyphenyl)methoxy]propyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B15362542.png)
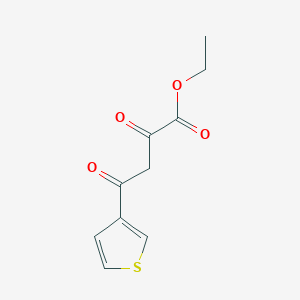
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
